Crystal Packing: π–π Stacking vs. Hydrogen Bonding
Single-crystal X-ray diffraction analysis of 2,4-dimethyl-7H-chromen-7-one (compound 2, C₁₁H₁₀O₂) reveals a supramolecular architecture governed predominantly by π–π stacking interactions, in contrast to the hydrogen-bonded layer assembly observed for the companion chromone derivative C₁₁H₁₀O₃ (compound 1) in the same study [1]. Hirshfeld surface analysis quantitatively demonstrates that over two-thirds of close contacts in 2,4-dimethyl-7H-chromen-7-one are associated with weak interactions, with π-stacking serving as the primary director of crystal packing, whereas the hydroxylated comparator relies on classical hydrogen bonding [1]. This structural difference has direct implications for solid-state stability, solubility, and formulation behaviour [1].
| Evidence Dimension | Dominant intermolecular interaction directing crystal packing |
|---|---|
| Target Compound Data | π–π stacking interactions as principal packing motif; >67% of close contacts attributed to weak interactions (Hirshfeld surface analysis) |
| Comparator Or Baseline | C₁₁H₁₀O₃ chromone derivative (compound 1): hydrogen-bonded supramolecular layers |
| Quantified Difference | Qualitative difference in packing motif; quantitative Hirshfeld fingerprint analysis confirms distinct interaction profiles |
| Conditions | Single-crystal X-ray diffraction at 293 K; CrystEngComm, 2011, 13, 4528–4535 |
Why This Matters
The dominant π–π stacking motif of 2,4-dimethyl-7H-chromen-7-one predicts different solid-state stability, milling behaviour, and dissolution characteristics compared to hydrogen-bonded chromone analogs—critical for formulation and solid-dosing procurement decisions.
- [1] Seth, S. K., Sarkar, D., & Kar, T. (2011). Use of π–π forces to steer the assembly of chromone derivatives into hydrogen bonded supramolecular layers: crystal structures and Hirshfeld surface analyses. CrystEngComm, 13, 4528–4535. DOI: 10.1039/C1CE05037K View Source
